



# In-Depth Technical Guide: 2,2,3-Trimethylheptane (CAS Number: 52896-92-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2,3-trimethylheptane**, a branched-chain alkane. Due to the limited availability of data for this specific isomer, this guide incorporates information from structurally related C10 isoparaffins and general principles of alkane toxicology and metabolism to offer a thorough profile. All data derived from surrogate compounds are explicitly noted.

# **Physicochemical Properties**

**2,2,3-Trimethylheptane** is a flammable, colorless liquid. Its key physicochemical properties are summarized in the table below.



Property	Value	Source
CAS Number	52896-92-1	[1]
Molecular Formula	C10H22	[2]
Molecular Weight	142.28 g/mol	[2]
IUPAC Name	2,2,3-trimethylheptane	[2]
Boiling Point	Not available	
Melting Point	Not available	_
Density	Not available	
Vapor Pressure	Not available	
Enthalpy of Vaporization (ΔvapH°)	46.9 kJ/mol	[3]
Kovats Retention Index (Standard non-polar)	912.7, 914, 914.4, 920, 922, 927, 930, 932	[2]

### **Toxicological Profile**

Specific toxicological data for **2,2,3-trimethylheptane** is not readily available. The following information is based on studies of C10-C15 isoparaffinic hydrocarbons and should be considered as an estimation of potential hazards.[4]

Acute Toxicity: Isoparaffins generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[4] However, aspiration of liquid isoparaffins into the lungs can cause severe pulmonary injury.[4]

Skin and Eye Irritation: Under occluded conditions, isoparaffins have been shown to cause slight to moderate skin irritation in both animals and humans.[4] In non-occluded tests, which are more representative of typical exposure, they are not considered irritating.[4] Instillation into the eyes of rabbits resulted in only slight irritation.[4]

Sensitization: Isoparaffins are generally not considered to be skin sensitizers.[4]



Genotoxicity and Carcinogenicity: Isoparaffin ingredients have not been found to be genotoxic. [5]

Reproductive and Developmental Toxicity: Studies on isoparaffin mixtures have shown no evidence of reproductive or developmental toxicity.[5]

Kidney Effects: Inhalation exposure to C10-C11 isoparaffinic solvents has been associated with kidney effects in male rats, specifically tubular nephrosis.[6][7] This effect is linked to a protein that is specific to male rats and is not considered relevant to humans.[5]

## **Experimental Protocols**

Detailed experimental protocols for **2,2,3-trimethylheptane** are not published. However, standard methodologies for the analysis of volatile hydrocarbons are applicable.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of volatile organic compounds like **2,2,3-trimethylheptane**.

Sample Preparation (for biological matrices): A generic protocol for extracting hydrocarbons from biological tissues would involve:

- Homogenization: Homogenize the tissue sample in a suitable solvent, such as a mixture of hexane and isopropanol.
- Extraction: Perform a liquid-liquid extraction to separate the hydrocarbon fraction.
- Clean-up: Use solid-phase extraction (SPE) with a silica-based sorbent to remove polar interferences.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

GC-MS Instrumentation and Conditions (based on typical C10 alkane analysis):[8][9][10]

Gas Chromatograph: Agilent 7890 GC or similar.



- Column: HP-5MS (or equivalent) fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 2 minutes.
  - Ramp: 10°C/min to 250°C.
  - Hold: 5 minutes at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977 MSD or similar.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Identification: Compare the resulting mass spectrum and retention time with a known standard of 2,2,3-trimethylheptane or with a spectral library.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:[11][12][13]

- Sample Quantity: For <sup>1</sup>H NMR, 5-25 mg of the compound is typically required. For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is recommended.
- Solvent: Dissolve the sample in an appropriate deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) to a depth of approximately 4-5 cm in a 5 mm NMR tube.
- Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.



 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

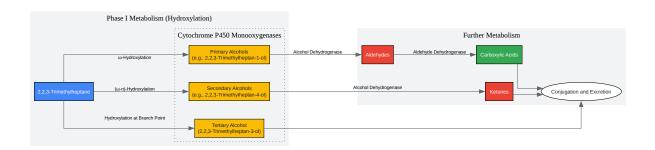
NMR Spectrometer and Parameters (General):

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- ¹H NMR:
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64.
- 13C NMR:
  - Pulse Program: Proton-decoupled experiment (zgpq30).
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.

#### **Hypothetical Metabolic Pathway**

The metabolism of alkanes, including branched-chain alkanes, is primarily carried out by the cytochrome P450 monooxygenase system, predominantly in the liver.[14][15][16][17][18] The following diagram illustrates a hypothetical metabolic pathway for **2,2,3-trimethylheptane**, based on the known metabolism of similar compounds. The initial step is hydroxylation, which can occur at various positions on the alkyl chain.





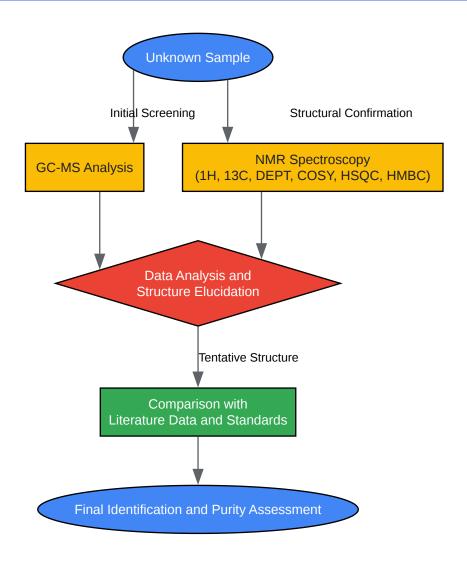
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Caption: Hypothetical Phase I metabolism of 2,2,3-trimethylheptane.

## **Experimental Workflow for Characterization**

The following diagram outlines a logical workflow for the comprehensive characterization of an unknown sample suspected to be **2,2,3-trimethylheptane**.





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Caption: Workflow for the identification of **2,2,3-trimethylheptane**.

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#### Foundational & Exploratory





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